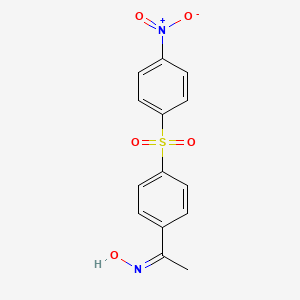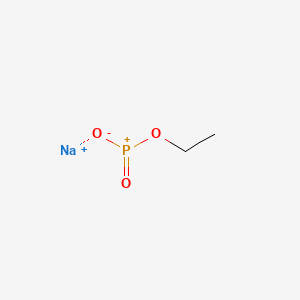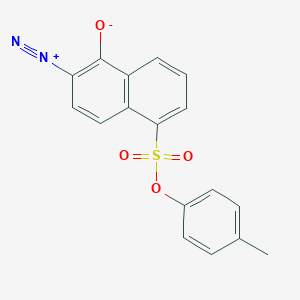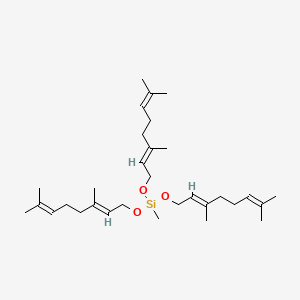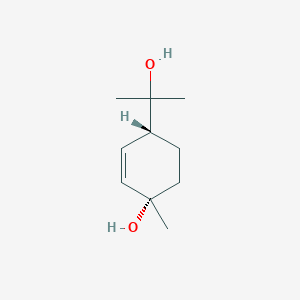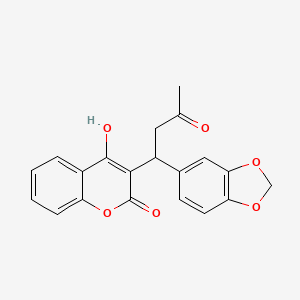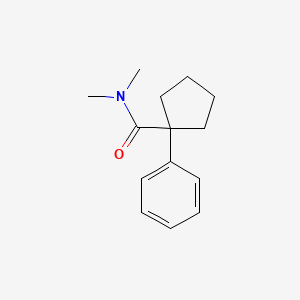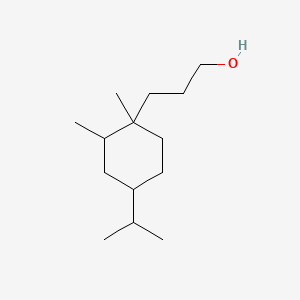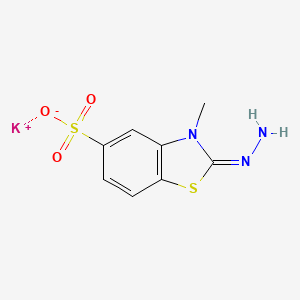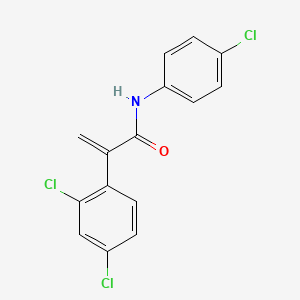
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- is a chemical compound with the molecular formula C15H12Cl3NO. It is known for its unique structure, which includes multiple chlorine atoms and a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(4-chlorophenyl)benzeneacetamide
- 2,4-Dichloro-N-[(4-chlorophenyl)methyl]benzeneacetamide
Uniqueness
Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- is unique due to its specific structure, which includes multiple chlorine atoms and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
108664-50-2 |
|---|---|
Molecular Formula |
C15H10Cl3NO |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl3NO/c1-9(13-7-4-11(17)8-14(13)18)15(20)19-12-5-2-10(16)3-6-12/h2-8H,1H2,(H,19,20) |
InChI Key |
DDXPMQBMIYDZHW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


